molecular formula C7H8O4 B8559730 2,7-Dioxaspiro[4.4]nonane-1,6-dione CAS No. 4372-10-5

2,7-Dioxaspiro[4.4]nonane-1,6-dione

Cat. No.: B8559730
CAS No.: 4372-10-5
M. Wt: 156.14 g/mol
InChI Key: AQNNKYGJUVBZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dioxaspiro[4.4]nonane-1,6-dione (CAS 3505-67-7), also known as spirodilactone, is a high-value chemical scaffold of significant interest in organic synthesis and pharmaceutical research. This compound features a complex γ-spirobis-γ-lactone structure, which is a key motif found in a range of unique bioactive natural and synthetic products . The spirobislactone core is recognized for its appealing conformational features and is present in compounds that have demonstrated promising biological activities, including anti-inflammatory, antitumor, antiplasmodial, and bactericidal effects . A compound bearing this moiety has also been reported in a patent for its antiviral activity against viruses from the Flaviviridae family, in particular HCV . Beyond pharmaceutical applications, this spirocyclic framework has also been described as a useful crosslink reagent for the synthesis of polymeric materials in industrial applications such as automotive coatings . Modern synthetic methods for accessing this and related spirobislactones have evolved to include highly efficient metal catalysis. Recent research highlights the use of Gold(I) catalysts, such as JohnPhosAu(MeCN)SbF6, for the cyclization of dialkynylmalonic acid precursors into substituted derivatives under mild conditions, achieving quantitative yields . Other established synthetic routes involve oxidative spirodilactonization using Mn(III) acetate or the use of Lewis acids like copper(II) and silver(I) triflates . This product is provided for research purposes only. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4372-10-5

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C7H8O4/c8-5-7(1-3-10-5)2-4-11-6(7)9/h1-4H2

InChI Key

AQNNKYGJUVBZJF-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C12CCOC2=O

Origin of Product

United States

Contextualization Within Spirocyclic Systems Chemistry

Spirocyclic systems are a fascinating class of bicyclic organic compounds where two rings are linked at a single, shared carbon atom, known as the spiro atom. This structural motif results in a three-dimensional arrangement that is more rigid and defined compared to their linear or fused-ring counterparts. The perpendicular orientation of the two rings in many spirocycles introduces unique stereochemical properties and can significantly influence the molecule's interaction with biological targets or its performance in material science applications.

The chemistry of spirocyclic systems has garnered considerable attention due to their prevalence in a wide array of natural products and their increasing use in the development of pharmaceuticals and functional materials. The constrained conformation of spirocycles can lead to enhanced biological activity and selectivity, making them attractive scaffolds in drug discovery.

Significance of the Dioxaspiro 4.4 Nonane Scaffold in Contemporary Chemical Science

The Dioxaspiro[4.4]nonane scaffold, which forms the core of 2,7-Dioxaspiro[4.4]nonane-1,6-dione, is a noteworthy structure in modern chemical science. This framework is a type of spiroketal, specifically a spirobislactone in the case of the dione derivative. The presence of two lactone (cyclic ester) rings within the spirocyclic structure offers a combination of functionalities that are of great interest to chemists.

The γ-benzyl-spirobis-γ-lactone scaffold, a key feature of derivatives of this compound, is found in a number of unique and bioactive natural products. mdpi.com These natural compounds have demonstrated a range of promising biological activities, including anti-inflammatory, antitumor, antiplasmodial, and bactericidal effects. mdpi.com The inherent chirality and conformational rigidity of the dioxaspiro[4.4]nonane scaffold make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. mdpi.com The interest in this scaffold is further highlighted by its presence in compounds patented for antiviral activity. mdpi.com

Overview of Research Trajectories for 2,7 Dioxaspiro 4.4 Nonane 1,6 Dione

Classical and Contemporary Approaches to Spirodilactone (B1204692) Core Construction

The formation of the this compound core has been achieved through various cyclization and multi-step synthetic routes. These methods range from historical preparations to more recent strategic constructions of functionalized analogues.

Cyclization Reactions for the this compound Core

The foundational synthesis of the parent compound, this compound, represents a classical approach to spirodilactone construction. One of the earliest reported methods, dating back to the work of J. Volhard in 1889, involves the heating of succinic acid or its anhydride, leading to the formation of the spirodilactone through a process involving decarboxylation. This method established the fundamental transformation for accessing this spirocyclic system from readily available starting materials.

More contemporary approaches often involve the cyclization of appropriately substituted precursors. For instance, the hydrolysis of 2,2-disubstituted diethyl malonates provides the corresponding dicarboxylic acids, which can then undergo intramolecular cyclization to form the desired spirodilactone core. This strategy allows for the introduction of substituents at the C3 and C8 positions of the spirocyclic framework.

Multi-step Synthetic Routes to Spiro[4.4]nonane-1,6-dione Systems

Multi-step syntheses provide a versatile platform for the construction of more complex and functionalized this compound systems. These routes allow for greater control over the stereochemistry and substitution patterns of the final product.

One notable multi-step approach involves the use of diethyl diallylmalonate as a starting material. nih.gov Treatment of this substrate with sulfuric acid induces a cyclization cascade, ultimately affording the spirobislactone scaffold. nih.gov This method highlights the utility of acid-catalyzed rearrangements in the construction of the spiro[4.4]nonane-1,6-dione system. While this particular example leads to a carbon-based spirocycle, the principles can be adapted for the synthesis of the dioxaspiro analogue.

Catalytic Synthesis of this compound Derivatives

The development of catalytic methods has revolutionized the synthesis of complex organic molecules, and the construction of this compound derivatives is no exception. Gold(I) catalysis, organocatalysis, and manganese(III)-based oxidation have emerged as powerful tools for the efficient and selective synthesis of these spirocyclic compounds.

Gold(I)-Catalyzed Cyclization Approaches

Gold(I) catalysts have proven to be exceptionally effective in promoting the cyclization of alkyne-containing substrates. A highly efficient and mild synthesis of 3,8-diaryl-2,7-dioxaspiro[4.4]nonane-1,6-diones has been developed based on the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids. nih.govnih.gov This reaction proceeds smoothly under mild conditions, affording the desired products in excellent yields. nih.gov The reaction is tolerant of a wide range of substituents on the aromatic rings, making it a versatile method for the synthesis of a library of functionalized spirodilactones. nih.govnih.gov

A general procedure involves dissolving the JohnPhosAu(MeCN)SbF₆ catalyst in dichloromethane (B109758) at room temperature, followed by the addition of the 2,2-disubstituted malonic acid. nih.gov The reaction is typically complete within an hour, and the product can be isolated in high purity by precipitation with n-hexane. nih.gov

Table 1: Gold(I)-Catalyzed Synthesis of 3,8-Diaryl-2,7-dioxaspiro[4.4]nonane-1,6-diones

EntryStarting Material (Aryl Group)CatalystSolventTime (h)Yield (%)
1PhenylJohnPhosAu(MeCN)SbF₆CH₂Cl₂198
24-MethylphenylJohnPhosAu(MeCN)SbF₆CH₂Cl₂199
34-MethoxyphenylJohnPhosAu(MeCN)SbF₆CH₂Cl₂197
44-ChlorophenylJohnPhosAu(MeCN)SbF₆CH₂Cl₂196
54-BromophenylJohnPhosAu(MeCN)SbF₆CH₂Cl₂198

Data sourced from a study on the efficient and mild gold(I)-catalyzed synthesis of these compounds. nih.gov

Organocatalytic Tandem Reactions in Spirodilactone Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, often employing tandem or cascade reactions to build molecular complexity rapidly. While a direct organocatalytic tandem reaction for the synthesis of the parent this compound is not extensively documented, analogous strategies have been successfully applied to the construction of other spirocyclic systems, such as spirooxindoles and thiochromenes.

These reactions typically involve a Michael addition of a nucleophile to an acceptor, followed by an intramolecular cyclization. For example, the reaction of salicyl-N-tosylimines with α,β-alkynals, catalyzed by a diarylprolinol silyl (B83357) ether, can afford chiral chromene derivatives through a tandem Michael addition/cyclization sequence. These methodologies demonstrate the potential of organocatalysis to construct spirocyclic frameworks with high enantioselectivity. The application of similar principles to the synthesis of chiral this compound derivatives represents a promising area for future research.

Manganese(III)-Based Oxidation Methods for Spirocyclic Systems

Manganese(III) acetate (B1210297) is a versatile and effective reagent for promoting oxidative cyclizations. semanticscholar.org It has been successfully employed in the synthesis of spirocyclic compounds, including derivatives of this compound. These reactions often proceed via a radical mechanism, where the manganese(III) salt initiates the formation of a radical species that subsequently undergoes cyclization. semanticscholar.org

For instance, the reaction of 1,1-diphenylethene with malonic acid in the presence of manganese(III) acetate has been shown to yield 3,3,8,8-tetraphenyl-2,7-dioxaspiro[4.4]nonane-1,6-dione. researchgate.net This method provides a direct route to highly substituted spirodilactones. Furthermore, manganese(III)-based reactions have been utilized in formal [2+2+2] cycloadditions to construct complex spirobicyclic systems. vjs.ac.vn For example, the reaction of 1,1-diarylethenes with 2-acetylbutyrolactone (B121156) and molecular oxygen, mediated by manganese(III), leads to the formation of 2,7,8-trioxaspiro[4.5]decan-1-ones, showcasing the potential of this method for creating diverse spirocyclic architectures. vjs.ac.vn

Table 2: Examples of Manganese(III)-Based Synthesis of Spirocyclic Compounds

Starting Material 1Starting Material 2ReagentProduct Type
1,1-DiphenyletheneMalonic AcidMn(OAc)₃This compound derivative
1,1-Diarylethenes2-Acetylbutyrolactone / O₂Mn(III)2,7,8-Trioxaspiro[4.5]decan-1-one derivative
1,1-Diarylethenes4-Acylpyrrolidine-2,3-dionesMn(III)2-Oxa-7-azaspiro[4.4]nonane-8,9-dione derivative

This table summarizes examples of Mn(III)-mediated synthesis of various spirocyclic systems. researchgate.netvjs.ac.vn

Stereoselective Synthesis of this compound

The controlled three-dimensional arrangement of atoms in a molecule is crucial for its biological and chemical properties. Stereoselective synthesis of this compound aims to produce specific stereoisomers, which can be either enantiomers or diastereomers.

Asymmetric Synthetic Strategies for Enantiopure Spirodilactones

Achieving enantiopure forms of spirodilactones is a key objective in asymmetric synthesis. One notable approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, chiral isothioureas have been successfully employed as catalysts in the kinetic resolution of racemic alcohols, a technique that can be adapted for the synthesis of enantiomerically enriched spiro compounds. beilstein-journals.org The development of methods for the asymmetric synthesis of enantiomerically pure or enriched derivatives is of high importance as these can be utilized as building blocks for more complex and valuable molecules. beilstein-journals.org

Kinetic Resolution Techniques in Spiro[4.4]nonane-1,6-dione Chemistry

Kinetic resolution is a widely used method for separating a racemic mixture. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product. In the context of spiro[4.4]nonane-1,6-dione chemistry, organocatalytic kinetic resolution has emerged as a powerful tool. Specifically, the acylation of racemic alcohols catalyzed by chiral isothioureas, such as HyperBTM, has demonstrated the potential to achieve significant separation of enantiomers. beilstein-journals.org This method has been shown to provide a synthetically useful s-factor of 20, allowing for the isolation of both the recovered starting material and the acylated product with high enantiomeric excess. beilstein-journals.org

Diastereoselective Control in Derivative Formation

While the synthesis of the parent this compound is important, the creation of its derivatives with specific stereochemistry at multiple centers is also a significant area of research. Diastereoselective control is essential when introducing new stereocenters into the spirodilactone core. This can be achieved through various synthetic strategies, including substrate-controlled and reagent-controlled methods, to favor the formation of one diastereomer over others.

Derivatization and Functionalization Strategies for this compound

The modification of the this compound scaffold through the introduction of various functional groups is crucial for tuning its properties and exploring its potential applications.

Introduction of Arylidene and Alkyl Substituents

The introduction of arylidene and alkyl groups can significantly alter the electronic and steric properties of the spirodilactone.

Arylidene Derivatives: The Knoevenagel condensation is a common method for synthesizing arylidene derivatives. scirp.org This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde in the presence of a base or Lewis acid catalyst. scirp.org A highly efficient gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid has been developed for the synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. researchgate.net This method proceeds under mild conditions and provides the desired products in quantitative yields. researchgate.net

Alkyl Substituents: The introduction of alkyl groups can be achieved through various alkylation reactions. For example, 2,7-diethyl-1,6-dioxaspiro[4.4]nonane has been synthesized, demonstrating the feasibility of incorporating alkyl chains into the spirocyclic system. ebi.ac.ukuni.lu

Halogenation and Azide (B81097) Functionalization Approaches

The introduction of halogens and azides provides handles for further chemical transformations. While specific examples of direct halogenation or azide functionalization of this compound are not detailed in the provided search results, general organic synthesis principles suggest that such modifications would likely proceed at the α-positions to the carbonyl groups, where the protons are most acidic and susceptible to substitution. These functional groups could then serve as precursors for a wide range of other derivatives through nucleophilic substitution or other coupling reactions.

Regioselective Functionalization of the Spirocyclic Scaffold

The regioselective functionalization of the this compound scaffold is a critical aspect in the synthesis of its functionalized derivatives. The symmetrical nature of the parent compound, possessing two identical γ-butyrolactone rings fused at a central spirocyclic carbon, presents a unique challenge and opportunity for controlled chemical modifications. Regioselectivity in this context refers to the ability to selectively functionalize one of the two lactone rings, or even a specific position within one of the rings, over the other.

The primary sites for functionalization on the this compound core are the α-carbons to the carbonyl groups (C3, C5, C8, and C10) and the carbonyl carbons themselves. The reactivity of these positions is governed by the electronic properties of the lactone rings and the steric environment of the spirocyclic system.

Enolate Formation and Alkylation:

A key strategy for the functionalization of lactones is through the formation of enolates by deprotonation at the α-carbon, followed by reaction with an electrophile. masterorganicchemistry.com In the case of this compound, the four α-protons are chemically equivalent, simplifying the initial deprotonation step. The choice of base and reaction conditions is crucial for controlling the regioselectivity of subsequent reactions, particularly when introducing the first substituent, which then renders the two lactone rings chemically distinct.

The principles of kinetic versus thermodynamic control are paramount in achieving regioselectivity in the functionalization of unsymmetrical ketones and related carbonyl compounds. stackexchange.compharmacy180.comquimicaorganica.org These principles can be extrapolated to the stepwise functionalization of this compound.

Kinetic Control: This is typically achieved using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. pharmacy180.com The kinetic enolate is formed by the removal of the most accessible (least sterically hindered) proton. In a mono-substituted derivative of this compound, deprotonation would be expected to occur preferentially at the unsubstituted lactone ring to minimize steric interactions.

Thermodynamic Control: This is favored by using a weaker base, higher temperatures, and longer reaction times, allowing for equilibrium to be established. The more stable, more substituted enolate will be the major species at equilibrium. stackexchange.com

A theoretical study on the alkylation of enolates derived from 4-substituted γ-butyrolactones has shown that anti-attack of the electrophile is generally favored due to minimized eclipsing strain in the transition state. nih.gov This provides insight into the potential stereochemical outcomes of alkylating the this compound scaffold.

Catalytic Approaches to Regioselective Functionalization:

Recent advancements have demonstrated the utility of transition metal catalysis for the regioselective synthesis of functionalized this compound derivatives. A notable example is the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids. nih.gov This methodology provides direct access to 3,8-di-arylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones with high efficiency and under mild conditions. The reaction proceeds via a double 5-endo-dig cyclization, where the gold catalyst activates the alkyne functionalities for nucleophilic attack by the carboxylic acid groups. nih.gov This method allows for the introduction of identical or different substituents at the 3 and 8 positions, showcasing a high degree of control over the final structure.

The following table summarizes the key aspects of regioselective functionalization strategies applicable to the this compound scaffold based on analogous systems and specific findings.

Functionalization Strategy Reagents and Conditions Regiochemical/Stereochemical Outcome Applicability to Scaffold
Kinetic Enolate Alkylation 1. LDA, THF, -78 °C2. Electrophile (e.g., Alkyl halide)Preferential functionalization at the least sterically hindered α-position.Applicable for mono-alkylation or for the second alkylation on a mono-substituted derivative at the unsubstituted ring.
Thermodynamic Enolate Alkylation 1. NaH, THF, reflux2. Electrophile (e.g., Alkyl halide)Formation of the more thermodynamically stable, more substituted product.Potentially useful for introducing a second substituent on an already functionalized ring, leading to gem-disubstitution.
Gold(I)-Catalyzed Cyclization Au(I) catalyst, CH₂Cl₂, room temp. to 100 °CDirect synthesis of 3,8-diarylidene derivatives. nih.govProvides a direct route to symmetrically or asymmetrically substituted derivatives at the 3 and 8 positions.

It is important to note that while the principles of enolate chemistry are well-established, their specific application to the regioselective functionalization of this compound may require empirical optimization of reaction conditions to achieve the desired outcomes. The steric bulk of the spirocyclic system and the electronic effects of the lactone rings will play a significant role in determining the reactivity and selectivity of these transformations.

Detailed Reaction Mechanisms in Core Synthesis and Derivatization

The synthesis of this compound and its derivatives involves intricate mechanistic pathways, often leveraging catalysis to achieve high efficiency and selectivity.

A notable approach to synthesizing substituted spirodilactones involves gold-catalyzed cyclization. For instance, the synthesis of 3,8-diaryl-2,7-dioxaspiro[4.4]nonane-1,6-diones has been achieved through the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids. The proposed mechanism initiates with the activation of the alkyne by a gold(I) catalyst, forming a π-complex. This is followed by an intramolecular nucleophilic attack of the carboxylic acid onto the activated alkyne, leading to the formation of a vinylgold intermediate. Subsequent protonolysis of the carbon-gold bond, followed by a second intramolecular cyclization, yields the spirodilactone framework. This method is highly efficient, proceeding under mild conditions with quantitative yields. researchgate.net

The derivatization of the core this compound structure can be achieved through various reactions targeting the lactone rings. These derivatization reactions are crucial for tuning the properties of the resulting molecules for specific applications.

Ring-Opening and Ring-Closing Reaction Pathways

The susceptibility of the lactone rings in this compound to ring-opening reactions is a key feature of its chemistry, particularly in the context of polymerization. Cationic ring-opening polymerization (ROP) is a prominent pathway for transforming this monomer into polyesters.

A study on a related compound, 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane (MPN), provides insights into the potential mechanism of cationic double ring-opening polymerization. nih.gov The process is initiated by a cationic species, which attacks one of the ether oxygens, leading to the opening of the first ring and the formation of a propagating carbocationic species. The polymerization proceeds via the sequential opening of the second ring. Computational modeling and NMR analysis of the resulting polymer from the MPN study indicated that the α-position attack is the predominant mode for the second ring opening. nih.gov This suggests a controlled and predictable polymerization process. The kinetics of such reactions can be significantly influenced by the presence of co-initiators and even trace amounts of moisture. nih.gov

The general mechanism for cationic ROP of lactones involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by another monomer unit or the growing polymer chain. The propagation proceeds through the cleavage of the endo-cyclic acyl-oxygen bond.

Nucleophilic Addition and Substitution Reactions on the Spirodilactone Framework

The electrophilic nature of the carbonyl carbons in the lactone rings of this compound makes them susceptible to nucleophilic attack. This reactivity is fundamental to many of its transformations, including hydrolysis, aminolysis, and polymerization.

In a nucleophilic addition reaction, an electron-rich nucleophile attacks the partially positive carbonyl carbon. This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions.

For instance, hydrolysis of the spirodilactone involves the nucleophilic attack of a water molecule on one of the carbonyl carbons. This leads to the opening of one of the lactone rings to form a carboxylic acid and a hydroxyl group. Subsequent hydrolysis of the second lactone ring would yield 4,4-dihydroxypimelic acid, which is in equilibrium with 4-oxoheptanedioic acid.

The general principles of nucleophilic substitution at a carbonyl group apply here. The reactivity can be influenced by several factors, including the strength of the nucleophile, the stability of the leaving group, and steric hindrance around the electrophilic center.

Conformational Analysis and its Influence on Reactivity

The three-dimensional structure and conformational flexibility of this compound play a crucial role in determining its reactivity. The spiro center introduces significant conformational constraints, and the two five-membered rings can adopt various puckered conformations, such as envelope and twist forms.

The relative orientation of the two rings and the substituents on them can influence the accessibility of the carbonyl carbons to incoming nucleophiles. For example, certain conformations might shield one of the carbonyl groups, leading to regioselective reactions. The strain energy associated with different conformations can also affect the thermodynamics and kinetics of ring-opening reactions. A deeper understanding of the conformational landscape is essential for predicting and controlling the stereochemical outcome of reactions involving this spirodilactone.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the detailed mechanisms of reactions involving complex molecules like this compound.

DFT calculations can be employed to model the potential energy surfaces of reaction pathways, allowing for the identification of transition states and the calculation of activation energies. This information is invaluable for understanding the feasibility and kinetics of different reaction mechanisms. For instance, computational studies on the ring-opening polymerization of related lactones have provided detailed insights into the coordination of the monomer to the catalyst, the nucleophilic attack, and the ring-opening steps.

In the context of the cationic double ring-opening polymerization of the related spiro compound MPN, computer modeling was used to confirm the proposed mechanism, specifically the preference for the α-position attack during the second ring opening. nih.gov Such computational approaches can also be used to investigate the influence of substituents and solvent effects on the reaction dynamics, providing a predictive framework for designing new synthetic strategies and functional materials based on the this compound scaffold.

Structural Characterization and Spectroscopic Analysis in 2,7 Dioxaspiro 4.4 Nonane 1,6 Dione Research

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2,7-Dioxaspiro[4.4]nonane-1,6-dione. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the carbonyl groups and the ether linkages exhibit distinct chemical shifts. The integration of the signals corresponds to the number of protons, while the splitting patterns, or multiplicities, reveal the neighboring proton environments.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of the carbon atoms. The carbon atoms of the carbonyl groups typically appear at the downfield end of the spectrum, while the spiro carbon and the methylene (B1212753) carbons of the rings have characteristic resonances.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~2.80Triplet-CH₂-C=O
¹H~2.20Triplet-CH₂-CH₂-C=O
¹³C~175SingletC=O
¹³C~90SingletSpiro Carbon (C-O-C)
¹³C~35Singlet-CH₂-C=O
¹³C~30Singlet-CH₂-CH₂-C=O

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most prominent feature in its FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone rings. This peak typically appears in the region of 1750-1780 cm⁻¹.

Another key absorption is the C-O-C stretching vibration of the ether linkages within the spirocyclic system, which is usually observed in the 1100-1250 cm⁻¹ range. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the cyclic nature of the molecule and the absence of hydroxyl groups that would be present in its open-chain precursor, 4,4-dihydroxypimelic acid. sigmaaldrich.com

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~1770Strong, SharpC=O Stretch (Lactone)
~1200StrongC-O-C Stretch (Ether)
~2950MediumC-H Stretch (Aliphatic)

Mass Spectrometry for Molecular Confirmation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 156.14 g/mol . sigmaaldrich.comwikipedia.org

The fragmentation pattern observed in the mass spectrum can offer further structural insights. Common fragmentation pathways for lactones include the loss of carbon monoxide (CO) and carbon dioxide (CO₂), leading to characteristic fragment ions that help to piece together the molecular structure. The NIST WebBook provides mass spectral data for this compound, showing prominent peaks that aid in its identification. nist.gov

Conformational Studies via Spectroscopic and Computational Techniques

The five-membered rings in this compound are not planar and can adopt various conformations. The most stable conformations are typically envelope or twist (half-chair) forms, which minimize steric strain and torsional strain.

Spectroscopic techniques, particularly variable-temperature NMR, can provide insights into the conformational dynamics of the molecule. Changes in the NMR spectrum at different temperatures can indicate the presence of different conformers and allow for the determination of the energy barriers between them.

Computational methods, such as density functional theory (DFT) and molecular mechanics calculations, are powerful tools for modeling the different possible conformations of this compound and predicting their relative energies. These calculations can help to identify the most stable, low-energy conformation and provide a theoretical basis for interpreting the experimental spectroscopic data. The results of these computational studies can be visualized to provide a three-dimensional representation of the molecule's preferred shape.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Advanced Applications and Research Paradigms Involving 2,7 Dioxaspiro 4.4 Nonane 1,6 Dione

Polymer and Materials Science Applications

The rigid, bicyclic structure of 2,7-Dioxaspiro[4.4]nonane-1,6-dione imparts unique properties to polymeric materials, leading to advancements in high-performance polymers, biodegradable materials, and systems requiring high dimensional stability.

Ring-Opening Polymerization (ROP) of this compound and Analogs

The ring-opening polymerization (ROP) of spirodilactones like this compound is a key method for synthesizing novel polyesters. The polymerization process involves the opening of one or both of the lactone rings, leading to the formation of linear or cross-linked polymer chains with spirocyclic units integrated into the backbone.

The mechanism of ROP can be cationic, anionic, or coordinated, depending on the initiator used. For instance, the photoinitiated cationic double ring-opening polymerization of a related spiro compound, 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane, has been studied in detail. This research revealed that the polymerization proceeds through a double ring-opening mechanism, where the attack on the second ring is a predominant step. The kinetics of such polymerizations are significantly influenced by factors such as the presence of co-initiators and moisture.

While specific kinetic and mechanistic studies on the ROP of this compound are not extensively documented in publicly available literature, the behavior of analogous spirocyclic monomers suggests that it would undergo a similar double ring-opening process. This process is expected to yield polyesters with unique architectures and properties stemming from the retained spirocyclic core.

Synthesis of High-Performance Polymeric Materials with Spirocyclic Units

The incorporation of the rigid spirocyclic unit of this compound into polymer backbones can significantly enhance their thermal and mechanical properties. One notable application is its use as a curing agent for epoxy resins. When this compound is used to cure diglycidylether of bisphenol A (DGEBA) with an initiator like ytterbium triflate, it forms a highly cross-linked thermoset. sigmaaldrich.com

The resulting thermosets are expected to exhibit high glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength due to the rigid spirocyclic structures that restrict segmental motion within the polymer network. The double ring-opening of the spirodilactone (B1204692) during the curing process contributes to a dense and robust network structure.

The properties of such high-performance materials can be tailored by varying the ratio of the spirodilactone to the epoxy resin and by the choice of catalyst, allowing for the development of materials suited for demanding applications in adhesives, coatings, and composites.

Biodegradable Polymers Derived from Spirodilactones

Polyesters are a well-known class of biodegradable polymers, and those derived from spirodilactones like this compound are anticipated to exhibit biodegradability. The ester linkages in the polymer backbone are susceptible to hydrolysis, which is the primary mechanism of degradation for polyesters in biological environments.

The rate of biodegradation of these polymers would depend on several factors, including the polymer's molecular weight, crystallinity, and hydrophilicity. The presence of the spirocyclic unit may influence the degradation kinetics by affecting water diffusion into the polymer matrix and the accessibility of the ester bonds to hydrolytic enzymes.

While specific biodegradation studies on polymers derived solely from this compound are limited, the general principles of polyester degradation suggest that these materials could be designed to be biodegradable. Further research is needed to fully characterize the degradation profiles of these novel polyesters and to explore their potential applications in biomedical devices and environmentally friendly plastics.

Application in Expandable Monomer Systems for Dimensional Stability

A significant challenge in the field of polymer chemistry is the volume shrinkage that occurs during polymerization, which can lead to internal stresses, microcracks, and reduced performance of the final material. Spirocyclic monomers, including this compound, are a class of "expanding monomers" that can mitigate or even eliminate this shrinkage.

The reduction in shrinkage is attributed to the double ring-opening mechanism of polymerization. While the formation of new covalent bonds typically leads to a decrease in volume, the opening of two rings for each monomer unit results in a net increase in volume or significantly reduced shrinkage compared to conventional monomers. nih.gov For example, some spiroorthoesters have been shown to exhibit volumetric expansion during polymerization. nih.gov

This property is highly desirable in applications where dimensional accuracy is critical, such as in dental fillings, precision castings, and matrix resins for fiber-reinforced composites. The use of this compound in such systems could lead to the development of materials with superior dimensional stability and reduced internal stress.

Catalysis and Ligand Design

The inherent chirality and rigid conformational structure of spiro compounds make them attractive scaffolds for the design of chiral ligands for asymmetric catalysis.

Development of Chiral Ligands from this compound

The spiro center in this compound is a source of chirality, and derivatives of this compound have been explored for their potential in asymmetric synthesis. The synthesis of 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones has been reported, highlighting the chiral nature of this molecular scaffold. mdpi.com

While the direct development of chiral ligands from this compound is an area of ongoing research, the principle has been demonstrated with related spirocyclic compounds. The rigid spiro framework can provide a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions.

The development of synthetic routes to enantiomerically pure derivatives of this compound is a crucial step towards their application in chiral ligand design. Such ligands could find use in a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions, contributing to the advancement of stereoselective synthesis.

Application in Asymmetric Catalysis

The rigid, C2-symmetric structure of the spiro[4.4]nonane framework makes its derivatives highly valuable precursors for the development of chiral ligands used in asymmetric catalysis. While this compound itself is achiral, it serves as a key starting material for synthesizing enantiopure compounds that can direct the stereochemical outcome of a reaction.

A practical asymmetric synthesis has been developed to produce enantiomerically pure spiro researchgate.netresearchgate.netnonane-1,6-dione, which is explicitly identified as a valuable precursor for chiral ligand development researchgate.netresearchgate.net. The process involves reducing the racemic dione to enantiomerically pure spirodiols, which are crucial intermediates for creating more complex and highly effective chiral ligands researchgate.net.

From this spiro[4.4]nonane-1,6-dione backbone, several notable chiral ligands have been synthesized. These include:

SpirOP : One of the first spiro ligands developed, this bisphosphinite ligand demonstrated excellent enantioselectivity in the rhodium-catalyzed hydrogenation of dehydro amino acids oup.com.

SpinPHOX : This class of phosphine-oxazoline ligands can be prepared from racemic spiro[4.4]nonane-1,6-dione oup.com. Iridium complexes featuring SpinPHOX ligands have proven to be highly efficient catalysts for the asymmetric hydrogenation of a wide variety of substrates oup.com.

The development of these ligands from a readily available spirodione starting material provides a foundational platform for advancing chiral chemistry and producing enantiomerically pure molecules for various applications researchgate.net.

Biomedical and Biological Research (excluding human trials)

The spirodilactone scaffold is a recurring motif in a variety of natural and synthetic products, many of which exhibit significant biological activity mdpi.comresearchgate.net. Research into derivatives of this compound has uncovered potential applications in medicine and chemical biology.

Exploration of Bioactive Natural Products Containing the Spirodilactone Scaffold

The 1,6-Dioxaspiro[4.4]nonane moiety has been identified in secondary metabolites produced by microorganisms. A notable example was discovered during the investigation of the liquid culture of Isaria cateniannulata, an entomogenous fungus. This investigation led to the isolation of a new spirocyclic compound that features the 1,6-dioxaspiro[4.4]nonane core structure. The presence of this specific scaffold in a natural product underscores its biological relevance and potential as a template for new bioactive agents.

In vitro Studies on Biological Activities of Spirodilactone Derivatives (e.g., antimicrobial, anti-inflammatory, antitumor, antiplasmodial, bactericidal effects)

Derivatives of the spirodilactone scaffold have been evaluated for a range of biological activities in laboratory settings. The natural product isolated from the fungus Isaria cateniannulata, which contains the 1,6-dioxaspiro[4.4]nonane moiety, was tested for its cytotoxic effects. The study found that the compound exhibited weak inhibitory activity against the HeLa human cervical cancer cell line.

While research on the specific this compound core is focused, studies on structurally related spiro compounds provide insight into the potential of this chemical class. For instance, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown potent in vitro antitumor activity against several human cancer cell lines.

Below is a summary of the inhibitory concentrations (IC₅₀) for some of these related azaspiro compounds.

Cell LineCompoundIC₅₀ (µM)
A549 (Lung Cancer)6d0.26
MDA-MB-231 (Breast Cancer)8b0.10
HeLa (Cervical Cancer)6b0.18

These findings, while not directly pertaining to this compound, highlight the potential of the broader spirodione scaffold as a source of new antitumor agents.

Design of Molecular Scaffolds for Chemical Biology Probes

Currently, there is limited information in the available scientific literature specifically detailing the use of this compound as a foundational scaffold for designing chemical biology probes.

Role in Tissue Engineering Scaffolds and Controlled Release Systems

This compound serves as a valuable monomer and building block in polymer chemistry, with direct applications in materials science relevant to tissue engineering and controlled release systems. Its utility stems from its function as a dicarboxylic acid equivalent, which can be used to create high-performance polymers wikipedia.org.

One key application is its use as a curing agent for epoxy resins, such as diglycidylether of bisphenol A (DGEBA) chemicalbook.com. In this role, the spirodilactone reacts to form cross-linked, rigid polymer networks. This process is fundamental to the creation of thermosets, which are stable, heat-resistant materials that can form the basis of tissue engineering scaffolds. The resulting polymers, such as spirodilactams formed by reacting the compound with primary amines, are noted for their rigidity and high thermal stability wikipedia.org.

The ability of the lactone rings to undergo ring-opening polymerization also makes this compound a candidate for creating biodegradable polymers. The ester linkages formed in such polymers can be designed to hydrolyze under specific physiological conditions, a critical feature for both temporary tissue scaffolds that degrade as new tissue grows and for controlled release systems that slowly release therapeutic agents over time.

Agrochemical Applications

Specific research detailing the direct application of this compound in agrochemical contexts, such as pesticides or herbicides, is not extensively documented in publicly available literature. However, structurally similar compounds, such as 2-Ethyl-1,6-dioxaspiro[4.4]nonane, are known to function as semiochemicals (pheromones) in insects, indicating the potential for related spiro-compounds in pest management.

Utilization as Building Blocks in Agrochemical Synthesis

While large-scale commercial use of this compound in the synthesis of mainstream agrochemicals is not extensively documented, its unique spirocyclic structure serves as a valuable scaffold for the development of novel, biologically active compounds with potential applications in agriculture. The rigid, three-dimensional framework of the molecule allows for the precise spatial orientation of functional groups, a key attribute in designing molecules that can interact effectively with biological targets in pests and weeds. Research in this area focuses on the synthesis of derivatives that exhibit fungicidal, herbicidal, or insecticidal properties.

The core structure of this compound can be chemically modified to produce a library of related compounds. These modifications often involve reactions at the alpha-positions to the carbonyl groups, which are amenable to a variety of chemical transformations. The introduction of different substituents allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, stability, and, most importantly, its biological activity.

One research avenue explores the synthesis of 3,8-disubstituted derivatives of this compound. These derivatives are noted for their potential biological activity, which could be harnessed for agrochemical purposes. Although specific agrochemical applications are still in the exploratory phase, the underlying principle is to use the spirodilactone core as a template to create molecules with desired pesticidal or herbicidal effects.

A patent has disclosed a series of dioxaspiroketal derivatives, including those based on a 1,6-dioxaspiro[4.4]nonane framework, which are claimed to possess anti-fungal and anti-microbial activities. google.com.na Such properties are highly relevant to the development of new fungicides for crop protection. The patent suggests that the unique spiroketal moiety is a key contributor to the observed biological effects. While this patent is broad in scope, it underscores the potential of this class of compounds in agrochemical research and development.

The synthesis of these derivatives often involves multi-step processes, starting from readily available precursors. The resulting compounds are then typically screened for biological activity against a panel of relevant organisms, such as fungi, bacteria, insects, or plants, to identify lead compounds for further development.

Below is a data table summarizing the synthesis of some this compound derivatives and their potential biological relevance.

Derivative Name Synthetic Precursor(s) Reaction Type Reported/Potential Biological Activity
3,8-Dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione2,2-Bis(3-phenylprop-2-yn-1-yl)malonic acidGold(I)-catalyzed cyclizationGeneral biological activity, potential scaffold for bioactive compounds
3,8-Bis(4-chlorobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione2,2-Bis(3-(4-chlorophenyl)prop-2-yn-1-yl)malonic acidGold(I)-catalyzed cyclizationGeneral biological activity, potential scaffold for bioactive compounds
3,8-Bis(4-bromobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione2,2-Bis(3-(4-bromophenyl)prop-2-yn-1-yl)malonic acidGold(I)-catalyzed cyclizationGeneral biological activity, potential scaffold for bioactive compounds
Various functionalized dioxaspiroketal derivativesNot specifiedNot specifiedAnti-fungal, Anti-microbial google.com.na

Theoretical and Computational Studies of 2,7 Dioxaspiro 4.4 Nonane 1,6 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and inherent reactivity of 2,7-Dioxaspiro[4.4]nonane-1,6-dione. These computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, provide deep insights into the molecule's behavior at a subatomic level.

Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as it helps to predict the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

Reactivity descriptors, such as global and local electrophilicity and nucleophilicity indices, can be calculated from the electronic structure. For this compound, the carbonyl carbons are expected to be the primary electrophilic sites, susceptible to nucleophilic attack. The oxygen atoms of the ester linkages, with their lone pairs of electrons, would be the main nucleophilic centers. These theoretical predictions are invaluable for understanding and predicting the outcomes of chemical reactions involving this spirodilactone (B1204692).

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Calculated Value Method
HOMO Energy -8.5 eV DFT/B3LYP
LUMO Energy -1.2 eV DFT/B3LYP
HOMO-LUMO Gap 7.3 eV DFT/B3LYP
Dipole Moment 3.1 D DFT/B3LYP

Note: The values in this table are illustrative and would be determined through specific computational studies.

Molecular Dynamics Simulations for Conformational Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformations. Molecular dynamics (MD) simulations are powerful tools used to explore the conformational landscape of such molecules over time. nih.govnih.govpsu.eduresearchgate.net

By simulating the atomic motions based on a force field, MD simulations can map out the potential energy surface and identify the most stable, low-energy conformations. nih.govpsu.eduresearchgate.net For this compound, the spirocyclic system imposes significant conformational constraints. nih.gov The two five-membered lactone rings can adopt various envelope and twist conformations. MD simulations can reveal the preferred puckering of these rings and the relative orientations they adopt with respect to each other.

Understanding the conformational preferences is crucial as it directly impacts the molecule's physical properties and its ability to interact with other molecules, such as enzymes or receptors in a biological context. The results from these simulations can provide a dynamic picture of the molecule's flexibility and shape. nih.govpsu.eduresearchgate.net

Mechanistic Modeling of Spirodilactone Reactions

Computational modeling plays a vital role in elucidating the mechanisms of reactions involving spirodilactones like this compound. Theoretical calculations can map the entire reaction pathway for processes such as hydrolysis, aminolysis, or reduction.

For instance, in the hydrolysis of the lactone rings, computational models can identify the transition state structures, calculate the activation energies, and determine the reaction intermediates. This allows for a detailed understanding of the step-by-step process of bond breaking and formation. The hydrolysis of 1,6-Dioxaspiro[4.4]nonan-2,7-dion in an aqueous medium leads to the formation of 4-Oxoheptanedioic acid. wikipedia.org This occurs through the opening of the two lactone rings and the subsequent formation of geminal hydroxyl groups at the C4 position, which then tautomerize to a carbonyl group. wikipedia.org

These mechanistic insights are not only of academic interest but also have practical implications for designing new synthetic routes or for understanding the degradation pathways of materials based on this spirodilactone.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Predicting the biological activity of a compound based on its chemical structure is a major goal of computational chemistry and drug discovery. plos.orgnih.govnih.gov For this compound, should it be investigated for potential biological applications, computational methods for Structure-Activity Relationship (SAR) prediction would be employed. plos.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. nih.gov

Machine learning techniques are increasingly being used to develop sophisticated SAR models. plos.orgnih.gov By training these models on datasets of compounds with known activities, it is possible to predict the potential activity of new or untested compounds like this compound. plos.org These computational predictions can help to prioritize compounds for experimental screening, thereby accelerating the discovery of new bioactive molecules. nih.govnih.gov

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)Key AdvantageReference
Acid-catalyzed ClaisenPolyphosphoric acid/AcOH52High substrate scope
TBAI-mediated alkylationTetrabutylammonium iodide75–85Mild, scalable
Gold(I)-catalyzed KnoevAuCl/AgNTf2, 40–60°C70–85Functional group tolerance

Q. Table 2. Thermal Properties of Derivatives

DerivativeMelting Point (°C)Degradation Onset (°C)Application
3,8-Dibenzylidene67–68220Polymer crosslinker
Copolymer (30% spirodione)N/A180Degradable epoxy resin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.